The synthesis of elagolix sodium salt involves multiple steps, each optimized to enhance yield and purity. The key steps include:
Elagolix sodium salt has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula is represented as:
\text{Sodium 4 }\{(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-\{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}\text{amino}\text{butanoate}
The compound features:
Elagolix sodium salt participates in various chemical reactions that are pivotal for its synthesis and functionality:
Elagolix sodium salt functions primarily as a gonadotropin-releasing hormone receptor antagonist. Its mechanism involves:
Studies have shown that elagolix effectively reduces pain associated with endometriosis through this mechanism, providing significant relief for patients.
Elagolix sodium salt exhibits several notable physical and chemical properties:
The primary application of elagolix sodium salt lies in its therapeutic use for managing conditions such as:
Additionally, ongoing research explores potential applications in other hormone-related disorders due to its unique mechanism of action and structural characteristics .
The synthesis of Elagolix sodium salt has evolved through multiple patented routes, each addressing critical limitations in yield, safety, or impurity control. The original route (WO2005/007165) suffered from low yields (58%) in uracil ring formation due to hazardous diketene and expensive starting materials [1] [8]. Subsequent modifications (WO2009/062087) replaced diketene with tert-butyl acetoacetate, improving safety but only achieving 46% yield in the same step [8]. A breakthrough came with the implementation of regioselective uracil cyclization using tert-butyl acetoacetate in acetic acid, which increased the yield to 70% while eliminating diketene-related polymerization risks [1] [5]. Later patents (WO2019112968) introduced continuous-flow processes for intermediates like Compound III, avoiding isolation of unstable intermediates and reducing genotoxic impurity risks from methanesulfonic acid [6] [8].
Table 1: Comparative Analysis of Key Synthetic Routes for Elagolix Sodium Salt
Patent/Route | Key Step | Reagent/Process Change | Yield Improvement | Major Advancement |
---|---|---|---|---|
WO2005/007165 (2005) | Uracil ring formation | Diketene | 58% | Initial route; high toxicity |
WO2009/062087 (2009) | Uracil ring formation | tert-Butyl acetoacetate | 46% → 70% | Safer reagent |
WO2019112968 (2019) | Intermediate III synthesis | Continuous flow | >90% | Eliminated genotoxic impurities |
In-house (2023) | Bromination | Optimized Br₂ stoichiometry | 43% → 96% | Reduced bromine excess & concentration [1] |
Regioselectivity in constructing the 6-methyluracil core is governed by solvent polarity and β-ketoester reactivity. The use of ethyl acetoacetate in polar aprotic solvents (e.g., dimethylformamide) leads to significant isomerization (ratio 1:0.6), while tert-butyl acetoacetate in acetic acid ensures exclusive formation of the desired 6-methyl regioisomer (Compound 5) [1] [5]. Nuclear Overhauser Effect Spectroscopy Nuclear Magnetic Resonance (NOESY) confirmed regiochemistry through cross-peaks between the uracil C6-methyl (δ 2.15 ppm) and N1-benzyl protons (δ 5.36 ppm), absent in the undesired isomer [1]. Molecular dynamics simulations reveal that tert-butyl acetoacetate’s steric bulk selectively orients enolization toward C6-methylation, while acetic acid stabilizes the transition state via hydrogen bonding [9].
The biaryl linkage critical for Elagolix’s pharmacophore is installed via Suzuki coupling between bromouracil Compound 6 and 2-fluoro-3-methoxyphenylboronic acid. Early routes used tetrakis(triphenylphosphine)palladium(0), requiring tedious chromatography to remove triphenylphosphine oxide residues [1] [5]. Ligand screening revealed that electron-rich trialkylphosphines accelerate oxidative addition and prevent Pd agglomeration. Bis(tri-tert-butylphosphine)palladium(0) enabled direct precipitation of Compound 7 from the reaction mixture, yielding 88% at catalyst loadings of 0.5 mol% [1] [8]. This ligand’s steric bulk suppresses homocoupling of the boronic acid, a major impurity in less hindered systems.
Elagolix sodium’s conformational flexibility prevents crystallization, necessitating amorphous solid isolation [9]. Molecular dynamics simulations attribute this to variable dihedral angles in the 4-((1-phenylethyl)amino)butanoate side chain, which disrupts lattice formation [9]. Isolation methods include:
Table 3: Amorphous Solid Processing Parameters and Properties
Isolation Method | Solvent System | Particle Morphology | Bulk Density | Critical Challenge |
---|---|---|---|---|
Spray drying | Methanol/water | Spherical hollow spheres | 0.15 g/cm³ | Sintering above Tg |
Anti-solvent precipitation | Dimethylformamide/methyl isobutyl ketone/heptane | Porous aggregates | 0.30 g/cm³ | Gel formation in water contact [9] |
Particle engineering via controlled precipitation in methyl isobutyl ketone/n-heptane mixtures provides optimal bulk density (0.30 g/cm³) for tablet compression, whereas spray-dried material requires excipient blending to improve flowability [6] [9]. The amorphous form’s hygroscopicity demands humidity-controlled packaging (<30% RH) to prevent gelation [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7